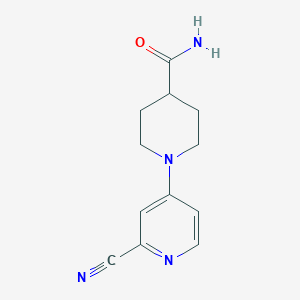![molecular formula C14H17Cl2NO4 B7555531 2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)
2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid, commonly known as Fenamates, is a class of non-steroidal anti-inflammatory drugs (NSAIDs). Fenamates have been used as a therapeutic agent for the treatment of various inflammatory conditions such as arthritis, gout, and musculoskeletal pain.
作用机制
Fenamates inhibit the activity of COX and LOX enzymes by binding to their active sites. This prevents the conversion of arachidonic acid into prostaglandins and leukotrienes, thereby reducing inflammation. Fenamates also inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
Biochemical and Physiological Effects:
Fenamates have been shown to have anti-inflammatory, analgesic, and antipyretic effects. They reduce pain and fever by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals and the regulation of body temperature. Fenamates also have a mild sedative effect, which can help to alleviate anxiety and promote sleep.
实验室实验的优点和局限性
Fenamates are widely used in laboratory experiments due to their anti-inflammatory properties. They are relatively easy to synthesize and are readily available. However, Fenamates can be toxic at high doses, and caution should be exercised when handling them. Additionally, Fenamates may interfere with other biochemical pathways, which can complicate experimental results.
未来方向
There are several future directions for the research on Fenamates. One area of interest is the development of more potent and selective Fenamates that target specific COX and LOX isoforms. Another area of interest is the investigation of the potential use of Fenamates in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, the development of Fenamates with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity, would be of great interest.
合成方法
The synthesis of Fenamates involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminopropionic acid, followed by the reaction of the resulting intermediate with 4-methoxybutyric acid. This reaction yields 2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid.
科学研究应用
Fenamates have been widely used in scientific research for their anti-inflammatory properties. They have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. Fenamates have also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another group of lipid compounds that contribute to inflammation.
属性
IUPAC Name |
2-[3-(2,4-dichlorophenyl)propanoylamino]-4-methoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-21-7-6-12(14(19)20)17-13(18)5-3-9-2-4-10(15)8-11(9)16/h2,4,8,12H,3,5-7H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHXZXAZNIHPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)CCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)
![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)

![5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7555507.png)
![3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)
![3-[[[2-(3-Chlorophenyl)acetyl]amino]methyl]benzoic acid](/img/structure/B7555520.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(3-aminophenyl)ethanone](/img/structure/B7555528.png)
![2-[3-(3-Bromophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555535.png)
![2-[2-[(4-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555541.png)

![2-[[2-(2,5-Dichlorophenyl)sulfanylacetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555552.png)